2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
Description
2-(Chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one (CAS: 22312-80-7) is a quinazolinone derivative with a molecular formula of C₁₆H₁₃ClN₂O and a molar mass of 284.74 g/mol. It features a chloromethyl group at position 2, a methyl group at position 2, and a 4-methylphenyl substituent at position 2. Key physicochemical properties include a melting point of 265–266°C (in methanol), a predicted density of 1.26 g/cm³, and a pKa of 0.77±0.70, indicating weak acidity .
Properties
IUPAC Name |
2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-7-9-13(10-8-12)20-16(21)14-5-3-4-6-15(14)19-17(20,2)11-18/h3-10,19H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWSMZIPTHEVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317617 | |
| Record name | 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217461-89-7 | |
| Record name | 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Niementowski’s Synthesis Method
- Principle: Heating substituted anthranilic acids with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazolines.
- Application: This method provides a straightforward route to the quinazolinone core but requires further functionalization to introduce chloromethyl and 4-methylphenyl substituents.
- Reference: Asif et al. (2014) describes this classical approach for quinazoline compounds.
Grimmel, Guinther, and Morgan’s Synthesis
- Principle: Heating o-aminobenzoic acids with an amine and phosphorus trichloride in toluene for 2 hours yields 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.
- Relevance: This method can introduce substitution at positions 2 and 3, suitable for chloromethyl and aryl groups.
- Reference: Detailed in Asif et al. (2014).
Isatoic Anhydride Route
- Principle: Reaction of isatoic anhydride with amines under reflux in ethyl orthoformate for 1–6 hours leads to dihydro-4-oxoquinazolines without isolating intermediates.
- Advantages: This method offers milder conditions and flexibility for various substituents.
- Reference: Asif et al. (2014).
Specific Preparation Methods for 2-(Chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
While direct literature on this exact compound is limited, closely related quinazolin-4-one derivatives with chloromethyl and aryl substitutions have been synthesized using the following detailed procedures adapted from medicinal chemistry research.
General Synthetic Procedure Using Isatoic Anhydride and Amines
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Isatoic anhydride (1 equiv) + 4-methylbenzylamine (1.05 equiv) in acetonitrile | Stirred at room temperature or mild heating for 24 h | Formation of 2-amino-N-(4-methylbenzyl)benzamide intermediate |
| 2 | Intermediate + chloromethylation reagent (e.g., 2-chloro-1,3-dimethylimidazolinium chloride) + base (diisopropylethylamine, 3 equiv) in dichloromethane | Stirred at room temperature for 6 h | Introduction of chloromethyl group at position 2 |
| 3 | Cyclization under microwave heating at 150 °C for 15-20 min with K2CO3 in acetonitrile | Promotes ring closure to quinazolin-4-one core | Formation of target quinazolinone with chloromethyl and 4-methylphenyl substituents |
- Yields: Typically range from 40% to 60% depending on purification.
- Purification: Column chromatography on silica gel with gradients of ethyl acetate/hexanes.
- Reference: Adapted from Englund et al. (2011), who synthesized related quinazolin-4-one derivatives using microwave-assisted cyclization and chloromethylation.
Microwave-Assisted Cyclization and Functionalization
- Microwave irradiation accelerates cyclization and substitution reactions, reducing reaction times from hours to minutes.
- Use of bases like potassium carbonate facilitates nucleophilic substitution to introduce chloromethyl groups.
- This method enhances yields and purity, suitable for scale-up synthesis.
Analytical and Characterization Data
| Parameter | Typical Data for Quinazolin-4-one Derivatives |
|---|---|
| Purity (HPLC) | >95% UV254 nm detection |
| 1H NMR (400 MHz, DMSO-d6) | Characteristic singlets for methyl groups at ~2.0 ppm; chloromethyl protons as singlet or doublet near 4.5-5.0 ppm; aromatic protons between 6.5-8.0 ppm |
| HRMS (ESI) | Molecular ion peak consistent with calculated m/z for C17H15ClN2O (chloromethyl and methylphenyl substitutions) |
| Melting Point | Typically 150-180 °C depending on purity and substitution pattern |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Niementowski’s Synthesis | Substituted anthranilic acid + formamide | Heat 125-130 °C | Thermal heating | Simple, classical method | Limited substitution control |
| Grimmel et al. Method | o-Aminobenzoic acid + amine + PCl3 | Toluene, 2 h heating | Good for disubstituted quinazolines | Harsh reagents, lower functional group tolerance | |
| Isatoic Anhydride Route | Isatoic anhydride + amine | Reflux in ethyl orthoformate | Mild, versatile | Requires subsequent chloromethylation | |
| Microwave-Assisted Cyclization | Intermediates + K2CO3 + chloromethylation agent | Microwave, 150 °C, 15-20 min | Fast, high yield | Requires microwave equipment |
Research Findings and Practical Notes
- Microwave-assisted methods significantly improve reaction efficiency and reduce by-products.
- Chloromethylation reagents such as 2-chloro-1,3-dimethylimidazolinium chloride provide selective chloromethyl introduction under mild conditions.
- Purification by silica gel chromatography is essential to isolate the pure target compound.
- Reaction monitoring by LC/MS and 1H NMR ensures high purity and correct substitution.
- Solvent choice (acetonitrile, dichloromethane) impacts reaction rates and yields.
- Base selection (diisopropylethylamine, K2CO3) is critical for reaction success and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted quinazolinones.
Scientific Research Applications
The compound 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one (CAS: 217461-89-7) is a quinazolinone derivative with various potential applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Medicinal Chemistry
Quinazolinone derivatives, including this compound, are known for their diverse biological activities, making them valuable in drug discovery.
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this quinazolinone effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of quinazolinones. Preliminary studies suggest that this compound displays activity against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics .
Neurological Research
Quinazolinones have been explored for their neuroprotective effects. The compound has shown promise in models of neurodegenerative diseases, where it may help mitigate oxidative stress and neuronal death . This suggests potential applications in treating conditions like Alzheimer's disease.
Synthesis and Chemical Reactions
The chloromethyl group in this compound allows for further chemical modifications, which can lead to the synthesis of novel derivatives with enhanced biological activity. For instance, reactions involving nucleophilic substitution can yield various functionalized quinazolinones that may possess improved pharmacological properties .
Data Table: Biological Activities of Quinazolinone Derivatives
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, a series of quinazolinone derivatives were synthesized and screened for anticancer activity. The study found that the derivative containing the chloromethyl group exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of various quinazolinones for antimicrobial activity was conducted. The results indicated that this compound showed promising results against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate .
Case Study 3: Neuroprotection
Research focusing on neuroprotective agents identified this quinazolinone derivative as a candidate due to its ability to reduce neuronal apoptosis in vitro. The findings suggest that further investigation into its mechanism could lead to therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : Chloro (e.g., ) and fluoro substituents enhance electrophilicity.
- Electron-donating groups (EDGs) : Methyl and methoxy groups increase electron density, affecting solubility and reactivity.
- Functional handles : Mercapto , hydroxyphenyl , and chloromethyl groups enable diverse derivatization.
Physicochemical Properties
Melting Points and Stability
- The target compound’s high melting point (265–266°C ) suggests strong intermolecular forces, likely due to halogen bonding (Cl) and π-stacking from the aromatic rings .
- Derivatives with hydroxyl groups (e.g., 107920-18-3 ) exhibit lower melting points due to hydrogen bonding disruption .
- Thioether-linked analogs (e.g., 331972-16-8 ) show moderate melting points, influenced by sulfur’s polarizability .
Solubility and Reactivity
- The chloromethyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and reactivity in nucleophilic substitutions .
- Mercapto-containing derivatives (e.g., 65141-60-8 ) may form disulfide bonds under oxidative conditions .
- Hydroxyphenyl analogs (e.g., 107920-18-3 ) exhibit improved aqueous solubility at physiological pH .
Biological Activity
2-(Chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H17ClN2O
- Molecular Weight : 300.78 g/mol
- CAS Number : 217461-89-7
Biological Activities
The biological activities of quinazolinone derivatives, including this compound, have been extensively studied. The following sections outline key findings regarding its pharmacological effects.
1. Anticancer Activity
Quinazolinone derivatives have shown significant anticancer properties. In a study evaluating various quinazolinone-based hybrids, compounds exhibited IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines. Specifically, the compound demonstrated promising activity against the MDA-MB-231 breast cancer cell line, with some derivatives showing enhanced EGFR inhibitory profiles .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10 | MDA-MB-231 | 0.36 - 40.90 |
| Compound X | Other Lines | Varies |
2. Antimicrobial Activity
Research indicates that quinazolinones possess antibacterial properties. For instance, derivatives have been synthesized and tested for their efficacy against various bacterial strains, showing significant inhibition rates . The structure-activity relationship (SAR) analysis highlighted that specific substituents enhance antibacterial activity.
3. Enzyme Inhibition
Quinazolinone derivatives have also been evaluated for their ability to inhibit various enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) : A critical enzyme in glucose metabolism, with some derivatives exhibiting IC50 values as low as 0.76 nM for DPP-IV inhibition .
| Enzyme | Compound | IC50 (nM) |
|---|---|---|
| DPP-IV | Compound 21 | 0.76 |
4. Antioxidant Activity
The antioxidant potential of quinazolinones has been assessed using several methods, including CUPRAC and ABTS assays. Compounds with hydroxyl substituents at specific positions on the phenyl ring showed enhanced radical scavenging activities and metal-chelating properties .
| Assay Type | Compound | EC50 (μM) |
|---|---|---|
| CUPRAC | Various | 8 - 69.9 |
| ABTS | Various | Varies |
The mechanisms underlying the biological activities of quinazolinone derivatives are multifaceted:
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Interaction : The binding affinity of quinazolinones to target enzymes like DPP-IV influences their pharmacological effects.
- Radical Scavenging : The presence of hydroxyl groups enhances the ability to scavenge free radicals, contributing to antioxidant activity.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of quinazolinone hybrids and tested them against various cancer cell lines, revealing that certain modifications significantly improved anticancer activity compared to standard treatments.
Case Study 2: Antidiabetic Potential
Another investigation focused on the DPP-IV inhibitory activity of quinazolinones, demonstrating that specific structural modifications can lead to potent antidiabetic agents with minimal side effects.
Q & A
Q. What are the recommended synthetic routes for 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with aldehydes or ketones. For example, a multi-step approach may include:
- Step 1 : Reacting 4-methylbenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate.
- Step 2 : Introducing the chloromethyl group via halogenation (e.g., using SOCl₂ or PCl₃) under anhydrous conditions.
- Optimization : Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst selection (e.g., p-TsOH). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel .
Q. How should researchers characterize the structure of this compound to ensure accuracy?
A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-methylphenyl group).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 327.08).
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement. Resolve ambiguities in bond lengths/angles via SHELX’s restraints and constraints .
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust/vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Neutralize spills with sodium bicarbonate, followed by ethanol/water rinsing.
- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C. Refer to SDS for compound-specific hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational structural data?
- Case Study : If DFT-predicted bond angles conflict with X-ray data, perform:
Q. What strategies are effective for improving synthetic yield and purity in large-scale reactions?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce side reactions.
- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How can crystallographic disorder in the chloromethyl group be addressed during refinement?
Q. What methodologies are suitable for studying the compound’s bioactivity, such as antibacterial effects?
- Assay Design :
- Gram-positive/Gram-negative Panels : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (MIC determination).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chloromethyl with bromomethyl) and correlate substituents with MIC values.
- Mechanistic Studies : Use fluorescent probes (e.g., ethidium bromide) to assess membrane disruption .
Q. How can pharmacophore modeling guide the design of derivatives with enhanced activity?
- Steps :
- Generate 3D conformers via molecular docking (AutoDock Vina).
- Map electrostatic/hydrophobic features (e.g., chloromethyl as a hydrogen-bond acceptor).
- Validate models with QSAR using IC₅₀ data from enzyme inhibition assays.
- Prioritize derivatives with ClogP values <3.5 for improved bioavailability .
Methodological Notes
-
Avoid Common Pitfalls :
- Synthesis : Avoid excess halogenating agents to prevent over-chlorination.
- Crystallography : Ensure crystal stability by flash-cooling in liquid N₂ during data collection.
- Bioassays : Include positive controls (e.g., ciprofloxacin) and validate via triplicate runs.
-
Software Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
